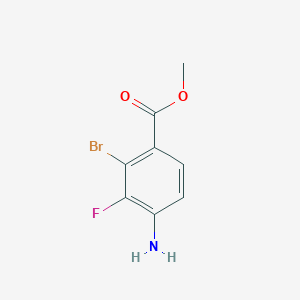

Methyl 4-amino-2-bromo-3-fluorobenzoate

Description

BenchChem offers high-quality Methyl 4-amino-2-bromo-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-bromo-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

methyl 4-amino-2-bromo-3-fluorobenzoate |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 |

InChI Key |

ONHXQQGPOARMDX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-2-bromo-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 4-amino-2-bromo-3-fluorobenzoate (CAS 1427423-64-0), a strategically substituted aromatic building block with significant potential in medicinal chemistry and materials science. By leveraging established principles of organic chemistry and drawing parallels from closely related analogues, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Structural and Physicochemical Profile

Methyl 4-amino-2-bromo-3-fluorobenzoate is a polysubstituted benzene derivative featuring an activating amino group, a deactivating but synthetically versatile bromine atom, a strongly electron-withdrawing fluorine atom, and a methyl ester. The unique arrangement of these functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

Core Chemical Attributes

| Property | Value | Source/Method |

| CAS Number | 1427423-64-0 | - |

| Molecular Formula | C₈H₇BrFNO₂ | Calculated |

| Molecular Weight | 248.05 g/mol | Calculated |

| IUPAC Name | methyl 4-amino-2-bromo-3-fluorobenzoate | - |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)N)F)Br | - |

| InChI Key | (Predicted) | - |

The Strategic Importance of Substitution

The substituents on the aromatic ring of Methyl 4-amino-2-bromo-3-fluorobenzoate are strategically positioned to influence its reactivity and the properties of its derivatives.

-

Amino Group (-NH₂): As a strong electron-donating group, the amino functionality activates the ring towards electrophilic substitution. Its presence is also crucial for forming amide bonds or serving as a basic center in biologically active molecules.

-

Bromine Atom (-Br): The bromine atom is a versatile synthetic handle. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 2-position.[1][2][3][4][5][6]

-

Fluorine Atom (-F): The high electronegativity of the fluorine atom significantly influences the electronic properties of the molecule. It can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity in drug candidates.[7]

-

Methyl Ester (-COOCH₃): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification, such as amide bond formation.

Sources

- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

4-amino-2-bromo-3-fluorobenzoic acid methyl ester properties

This guide details the chemical properties, synthesis, and application of Methyl 4-amino-2-bromo-3-fluorobenzoate , a highly specialized pharmacophore used in the development of kinase inhibitors.

Strategic Intermediate for Kinase Inhibitor Scaffolds

Executive Summary

Methyl 4-amino-2-bromo-3-fluorobenzoate (CAS: 1427423-64-0) is a critical building block in modern medicinal chemistry, specifically designed for the synthesis of allosteric MEK1/2 and BRAF inhibitors . Its unique 1,2,3,4-substitution pattern provides three orthogonal handles for diversification:

-

C1-Ester: Electrophilic site for cyclization or amide formation.

-

C2-Bromide: Handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C4-Amine: Nucleophilic handle for urea formation or heterocycle construction.

This guide outlines the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this compound effectively in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl 4-amino-2-bromo-3-fluorobenzoate |

| CAS Number | 1427423-64-0 |

| Molecular Formula | C₈H₇BrFNO₂ |

| Molecular Weight | 248.05 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DCM, EtOAc, MeOH; Insoluble in water |

| LogP (Predicted) | ~2.3 |

| pKa (Predicted) | ~2.5 (Aniline nitrogen) |

| SMILES | COC(=O)C1=C(Br)C(F)=C(N)C=C1 |

Synthetic Routes & Process Chemistry

The synthesis of this crowded arene requires careful control of regiochemistry. The high electronegativity of fluorine and the steric bulk of bromine make direct functionalization challenging.

Route A: The Nitration-Reduction Sequence (Recommended)

This route ensures correct regiochemistry by leveraging the directing effects of the carboxylic acid and fluorine on the precursor.

-

Starting Material: 2-Bromo-3-fluorobenzoic acid (Commercial or via WO2014071545).

-

Step 1: Nitration. Treatment with HNO₃/H₂SO₄.

-

Mechanism:[1][2] The -COOH directs meta, the -F directs ortho/para, and the -Br directs ortho/para.

-

Regioselectivity:[3] Position 6 is electronically favored (ortho to Br, para to F), but Position 4 (ortho to F, meta to COOH) is accessible. Optimization often requires fuming nitric acid to access the 4-nitro derivative.

-

-

Step 2: Esterification. Standard Fisher esterification (MeOH, H₂SO₄) or reaction with MeI/K₂CO₃.

-

Step 3: Reduction. Fe/NH₄Cl or SnCl₂ reduction of the nitro group to the amine.

Route B: Bromination of Aniline Precursor (Alternative)

-

Starting Material: Methyl 4-amino-3-fluorobenzoate.[4][5][6]

-

Reaction: Bromination with NBS (N-Bromosuccinimide) in DMF or MeCN.

-

Challenge: The amino group directs ortho. Both C2 and C6 are available. The C2 position is sterically crowded (between Ester and Fluoro), making C6 or C5 the major byproducts. This route typically requires HPLC purification.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis via nitration-reduction strategy to ensure regiochemical purity.

Reactivity Profile & Functionalization Logic

The utility of Methyl 4-amino-2-bromo-3-fluorobenzoate lies in its orthogonal reactivity . Each substituent can be engaged selectively without interfering with the others.

The C2-Bromo Handle (Suzuki/Buchwald)

-

Reactivity: The C-Br bond is activated for oxidative addition by Pd(0) due to the electron-withdrawing ester and fluorine.

-

Application: Suzuki coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Protocol Note: Use electron-rich ligands (e.g., XPhos, SPhos) to overcome steric hindrance from the adjacent C3-Fluorine.

The C4-Amino Handle (Nucleophile)

-

Reactivity: The aniline nitrogen is less nucleophilic than unsubstituted aniline due to the electron-withdrawing F and Ester groups.

-

Application: Reacts with isocyanates to form ureas, or with cyclopropane carbonyl chloride (as in Trametinib synthesis).

-

Protocol Note: May require a base (DIPEA/Pyridine) and heating for efficient coupling.

The C1-Ester Handle (Electrophile)

-

Reactivity: Standard ester reactivity.

-

Application: Cyclization with the C2-substituent (after coupling) to form fused heterocycles like quinazolines or benzimidazoles.

Visualization: Orthogonal Reactivity Map

Caption: Orthogonal reaction pathways accessible via the Bromo, Amino, and Ester functionalities.

Application in Drug Discovery[6]

This scaffold is a structural analog to intermediates used in the synthesis of MEK inhibitors like Trametinib and Cobimetinib .

-

Mechanism: The 2-bromo-3-fluoro motif mimics the steric and electronic environment required for binding in the allosteric pocket of MEK kinases.

-

Case Study (Trametinib Analog Synthesis):

-

Urea Formation: The C4-amino group is reacted with cyclopropyl amine (or activated derivative) to install the "tail" of the inhibitor.

-

Cyclization: The C1-ester and C2-bromo groups are engaged in a condensation reaction (often requiring a separate cyclization partner like formamide or a palladium-mediated intramolecular cyclization) to build the central pyridopyrimidine or quinazoline core.

-

Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Potentially Toxic if swallowed.

-

Signal Word: Warning.

-

Handling:

-

Use in a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Avoid dust formation; compound may be a sensitizer.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods.

References

-

Preparation of 2-bromo-3-fluorobenzoic acid. Patent WO2014071545A1. Google Patents. Link

-

Trametinib Synthesis Intermediates. Veeprho Impurity Standards. Link

-

Methyl 4-amino-2-bromo-3-fluorobenzoate Product Data. ChemicalBook CAS Database. Link

-

4-amino-2-bromo-3-fluorobenzoic acid. Sigma-Aldrich Catalog. Link

Sources

- 1. Methyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. Ningún resultado para la búsqueda "3U-D1093" | CymitQuimica [cymitquimica.com]

- 4. methyl 4-amino-2-bromo-3-fluorobenzoate | 1427423-64-0 [chemicalbook.com]

- 5. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]

- 6. METHYL 4-AMINO-3-CHLOROBENZOATE | 84228-44-4 [chemicalbook.com]

Precision Analytics of Halogenated Benzoates: C8H7BrFNO2 Derivatives

Executive Summary

The molecular formula C8H7BrFNO2 represents a specific class of poly-functionalized benzoate esters, most notably Methyl amino-bromo-fluorobenzoates . These compounds serve as critical intermediates in the synthesis of kinase inhibitors, antibacterial quinolones, and heterocyclic pharmacophores.

For researchers in drug discovery, the "molecular weight" of this compound is not a single number; it is a distribution governed by the isotopic physics of bromine. This guide provides a definitive technical breakdown of the mass spectrometry (MS) characteristics, synthetic pathways, and structural validation protocols for these derivatives.

Part 1: Molecular Weight & Isotopic Physics

In high-resolution mass spectrometry (HRMS), relying on the average molecular weight (248.05 g/mol ) is insufficient for peak assignment. The presence of a bromine atom introduces a distinct 1:1 isotopic split that acts as a diagnostic signature.[1]

Exact Mass vs. Average Weight

The following table contrasts the Average Molecular Weight (used for stoichiometry/weighing) with the Monoisotopic Mass (used for MS identification).

| Parameter | Value | Causality |

| Formula | C8H7BrFNO2 | Core scaffold: Methyl benzoate + Amino (-NH2) + Bromo (-Br) + Fluoro (-F) |

| Average MW | 248.05 g/mol | Weighted average of all natural isotopes. Used for molarity calculations. |

| Monoisotopic Mass ( | 246.9644 Da | Calculated using |

| M+2 Mass ( | 248.9624 Da | Calculated using the |

The Bromine Signature (Isotopic Abundance)

Bromine exists naturally as two stable isotopes:

-

M Peak (m/z ~247): Corresponds to the

Br isotopologue. -

M+2 Peak (m/z ~249): Corresponds to the

Br isotopologue. -

Intensity Ratio: ~100% : 97.3% (The M+2 peak is almost equal in height to the M peak).

Critical Insight: If your MS spectrum shows a single dominant peak at m/z 248, you do not have the brominated product. You likely have a debrominated impurity or a different derivative.

Part 2: Synthetic Architecture

The synthesis of C8H7BrFNO2 isomers (e.g., Methyl 4-amino-2-bromo-5-fluorobenzoate ) generally follows a "Halogenation-First" or "Esterification-Last" strategy to prevent side reactions with the sensitive amino group.

Synthesis Workflow (Graphviz)

The following diagram outlines the standard regioselective synthesis pathway starting from fluorobenzene derivatives, based on electrophilic aromatic substitution logic [2].

Figure 1: Step-wise synthesis pathway for Methyl amino-bromo-fluorobenzoate derivatives. The acetylation step protects the amine and directs the subsequent bromination.

Protocol: Fischer Esterification (Step 4)

This is the final step to convert the acid precursor (

-

Reagents: 4-amino-2-bromo-5-fluorobenzoic acid (1.0 eq), Methanol (anhydrous, excess), Thionyl Chloride (

, 1.5 eq) or conc. -

Procedure:

-

Cool methanol to 0°C under

atmosphere. -

Dropwise add

(exothermic reaction—control temp < 10°C). -

Add the benzoic acid precursor.[4]

-

Reflux at 65°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

-

Workup: Evaporate solvent. Neutralize residue with saturated

.[5] Extract with Ethyl Acetate.[4][5] -

Yield Check: Theoretical yield calculation must use the MW of the acid (234.02 g/mol ) vs. the ester (248.05 g/mol ).

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the compound, researchers must validate the structure using orthogonal methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

The "Rule of 13" & Halogen Logic

When analyzing the mass spectrum, use the following logic flow to confirm the C8H7BrFNO2 composition.

Figure 2: Decision logic for confirming brominated benzoate derivatives via Mass Spectrometry.

NMR Validation (1H and 19F)

-

1H NMR (DMSO-d6):

-

Methyl Ester: Singlet at

3.8–3.9 ppm (3H). -

Amine: Broad singlet at

5.0–6.0 ppm (2H, exchangeable with -

Aromatic Protons: Two distinct signals (singlets or doublets depending on F-coupling).

-

-

19F NMR:

-

Crucial for confirming the position of the Fluorine.

-

J-Coupling: If F is ortho to an aromatic proton, expect a large coupling constant (

Hz). If meta, coupling is smaller (

-

Part 4: Separation of Regioisomers

During synthesis, bromine may substitute at different positions on the ring.[6] Separating the target 4-amino-2-bromo isomer from a 2-amino-5-bromo byproduct is challenging due to identical MW.

Recommended Protocol: Convergence Chromatography (UPC2) Standard Reverse Phase HPLC often fails to resolve these positional isomers efficiently.

-

Stationary Phase: Torus 2-PIC (2-picolylamine) or Diol columns [3].

-

Mobile Phase: Supercritical

with Methanol co-solvent.[7] -

Mechanism: The separation relies on subtle differences in pKa and dipole moments caused by the relative positions of the electron-withdrawing Halogens (Br, F) and the electron-donating Amine (

).

References

-

National Institute of Standards and Technology (NIST). (2015).[8] Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

-

PubChem. (2025).[9] Methyl 4-amino-3-bromobenzoate Compound Summary. National Library of Medicine. [Link]

-

Waters Corporation. (2021). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Application Notes. [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 9. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-amino-2-bromo-3-fluorobenzoate: Synthesis, Safety, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 4-amino-2-bromo-3-fluorobenzoate, a substituted aromatic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical properties, a plausible synthetic route, critical safety and handling data synthesized from closely related analogues, and its emerging role as a valuable building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Anthranilates

Methyl 4-amino-2-bromo-3-fluorobenzoate belongs to the class of halogenated and aminated benzoic acid esters. The specific arrangement of the amino, bromo, and fluoro substituents on the benzene ring makes it a highly functionalized and versatile intermediate. In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins[1]. The presence of the bromine atom and the amino group provides reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures. This strategic combination of functionalities positions Methyl 4-amino-2-bromo-3-fluorobenzoate as a key precursor for the synthesis of novel therapeutic agents, particularly in the realm of oncology[2].

Physicochemical Properties

| Property | Estimated Value/Information | Basis of Estimation |

| Molecular Formula | C₈H₇BrFNO₂ | |

| Molecular Weight | 248.05 g/mol | |

| Appearance | Likely a white to off-white or light yellow solid | Based on appearance of similar compounds like Methyl 4-bromo-2-fluorobenzoate and Methyl 4-amino-3-bromobenzoate. |

| Melting Point | Expected to be in the range of 100-120 °C | Inferred from the melting point of Methyl 4-amino-3-bromobenzoate (105-109 °C). |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water. | General solubility of similar aromatic esters. |

| CAS Number | Not definitively assigned in public databases. A related isomer, Methyl 2-amino-4-bromo-3-fluorobenzoate, has the CAS number 1825390-63-3.[3] |

Safety Data and Handling Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4-amino-2-bromo-3-fluorobenzoate is not currently available. The following information is a composite assessment based on the known hazards of structurally related compounds, including Methyl 3-bromo-4-fluorobenzoate, Methyl 4-bromo-2-fluorobenzoate, and Methyl 4-amino-3-bromobenzoate. Researchers must handle this compound with the utmost care and perform a thorough risk assessment before use.

Hazard Identification

Based on its analogues, Methyl 4-amino-2-bromo-3-fluorobenzoate is expected to be classified with the following hazards:

-

Acute Oral Toxicity: May be harmful or toxic if swallowed[4][5].

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation[4][5][6][7].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5][6].

Recommended Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to minimize exposure.

Caption: Recommended PPE for handling Methyl 4-amino-2-bromo-3-fluorobenzoate.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[6][7].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7].

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell[8].

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Synthesis and Reactivity

A plausible synthetic route to Methyl 4-amino-2-bromo-3-fluorobenzoate can be conceptualized starting from a suitable precursor. A likely pathway involves the synthesis of the corresponding carboxylic acid followed by esterification. A known synthesis for the closely related 2-Amino-4-bromo-3-fluorobenzoic acid proceeds from 6-bromo-7-fluoroindoline-2,3-dione[9]. The final step would be a standard esterification.

Proposed Synthetic Workflow

Caption: A plausible synthetic pathway for Methyl 4-amino-2-bromo-3-fluorobenzoate.

Key Reactions and Mechanistic Considerations

-

Electrophilic Bromination: The introduction of the bromine atom at the 2-position (ortho to the amino group) is a critical step. The amino group is a strong activating group and ortho-, para-directing. The position ortho to the amino group and meta to the carboxylic acid is sterically accessible and electronically favored for electrophilic aromatic substitution.

-

Fischer Esterification: The conversion of the carboxylic acid to the methyl ester is a standard and reliable transformation. This reaction is typically acid-catalyzed (e.g., with sulfuric acid) and driven to completion by using an excess of methanol, which also serves as the solvent. The causality behind this choice is the high efficiency and atom economy of this classic reaction.

Applications in Drug Development and Medicinal Chemistry

The true value of Methyl 4-amino-2-bromo-3-fluorobenzoate lies in its potential as a versatile building block for the synthesis of complex pharmaceutical compounds.

Role as a Pharmaceutical Intermediate

Substituted anthranilates are key components in a wide range of biologically active molecules. The amino and bromo functionalities serve as handles for further chemical elaboration:

-

Amine Group Reactivity: The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, which are prevalent in many drug scaffolds.

-

Bromo Group Reactivity: The bromine atom is an excellent leaving group for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 2-position, significantly increasing molecular complexity.

The "Fluorine Advantage" in Drug Design

The strategic placement of a fluorine atom on the phenyl ring can profoundly influence the properties of a drug candidate:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, such as hydrogen bonding or dipole-dipole interactions, enhancing binding affinity and potency.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

The combination of these features makes fluorinated building blocks like Methyl 4-amino-2-bromo-3-fluorobenzoate highly sought after in the design of next-generation therapeutics[1][10].

Conclusion

Methyl 4-amino-2-bromo-3-fluorobenzoate is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. While a comprehensive, publicly available dataset for this specific compound is limited, a thorough analysis of its structural analogues provides a solid foundation for understanding its physicochemical properties, safety considerations, and reactivity. Its unique combination of reactive sites—an amine, a bromine atom, and a fluorine substituent—makes it a valuable tool for medicinal chemists aiming to synthesize novel and effective therapeutic agents. As the demand for sophisticated and highly functionalized building blocks continues to grow, the importance of compounds like Methyl 4-amino-2-bromo-3-fluorobenzoate is set to increase.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

- Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet. Apollo Scientific.

- Safety Data Sheet. MilliporeSigma.

- Safety Data Sheet. Fisher Scientific.

- Methyl 3-Bromo-4-fluorobenzoate Product Information. Tokyo Chemical Industry (India) Pvt. Ltd.

- Methyl 4-Bromo-2-fluorobenzoate Product Information. Tokyo Chemical Industry (India) Pvt. Ltd.

- Methyl 4-amino-3-bromobenzoate PubChem Entry. National Center for Biotechnology Information.

- Safety Data Sheet: Methyl 4-Bromo-2-fluorobenzoate. Tokyo Chemical Industry.

- 2-Amino-4-bromo-3-fluorobenzoic acid synthesis. ChemicalBook.

- Methyl 4-bromo-3-methylbenzoate Product Information. Sigma-Aldrich.

- Methyl 4-Amino-3-bromo-2-methylbenzoate Product Information. BLD Pharm.

- Methyl 4-fluorobenzoate Product Information. Sigma-Aldrich.

- The role of fluorine in medicinal chemistry. PubMed.

- Methyl 4-amino-3-bromobenzoate Product Information. Sigma-Aldrich.

- Methyl-2-amino-4-bromobenzoate Product Information. Sigma-Aldrich.

- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. ChemRxiv.

- Applications of fluorine-containing amino acids for drug design. PubMed.

- Methyl 2-bromo-4-fluorobenzoate Product Information. BLD Pharm.

- Methyl 2-amino-4-bromo-3-fluorobenzoate CAS#: 1825390-63-3. ChemicalBook.

- Methyl 3-bromo-4-fluorobenzoate PubChem Entry. National Center for Biotechnology Information.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 2-amino-4-bromo-3-fluorobenzoate CAS#: 1825390-63-3 [m.chemicalbook.com]

- 4. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of Methyl 4-amino-2-bromo-3-fluorobenzoate

Introduction: Navigating a Challenging Yet Valuable Coupling Partner

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly relevant and challenging substrate: methyl 4-amino-2-bromo-3-fluorobenzoate . This molecule is a valuable building block, incorporating a synthetically versatile aniline scaffold. However, its unique substitution pattern presents several challenges for the synthetic chemist:

-

Complex Electronics: The aniline ring is substituted with both an electron-donating amino group (-NH₂) and electron-withdrawing groups (ortho-F, para-CO₂Me), creating a nuanced electronic environment that can affect catalyst activity.

-

Steric Hindrance: The bromine atom is positioned ortho to a fluorine atom and a bulky methyl ester group, potentially impeding the crucial oxidative addition step in the catalytic cycle.

-

Competing Functionality: The presence of a free amine and a methyl ester introduces potential sites for side reactions, such as catalyst inhibition by amine coordination or base-mediated ester hydrolysis.[5]

Successfully employing this substrate requires a deep understanding of the reaction mechanism and a rational approach to catalyst, ligand, and base selection. These application notes provide the mechanistic rationale, screening data, and a detailed protocol to empower researchers to effectively utilize methyl 4-amino-2-bromo-3-fluorobenzoate in their synthetic campaigns.

Mechanistic Deep Dive: The "Why" Behind Reagent Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6][7] The success of coupling our specific substrate hinges on optimizing each of these steps.

Caption: Fig 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

-

Oxidative Addition: This is often the rate-determining step where the Pd(0) catalyst inserts into the carbon-bromine bond.[6] For electron-rich anilines, this step can be sluggish. The choice of ligand is critical here. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][8] They increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond, and their steric bulk promotes the subsequent reductive elimination step.[1]

-

Transmetalation: In this step, the organic group from the boron atom is transferred to the palladium center. This process requires activation of the organoboron species by a base.[9][10][11] The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [Ar'B(OH)₃]⁻), which readily transfers its aryl group to the palladium(II) complex.[9][10]

-

Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst.[6][7]

Key Considerations for Methyl 4-amino-2-bromo-3-fluorobenzoate:

-

Catalyst & Ligand System: The unprotected amine can act as a ligand, potentially coordinating to the palladium and deactivating the catalyst. Using a pre-formed catalyst or a strong-binding, bulky ligand like XPhos can prevent this and ensure high catalytic turnover.[4][8]

-

Choice of Base: This is a critical balancing act. A base must be strong enough to facilitate transmetalation but not so strong as to cause hydrolysis of the methyl ester. Inorganic bases are generally preferred.[11]

-

K₂CO₃ (Potassium Carbonate): A common, moderately strong base. Often requires aqueous solvent mixtures.

-

K₃PO₄ (Potassium Phosphate): A non-nucleophilic, stronger base that is often effective in anhydrous conditions and can accelerate the reaction without significant ester hydrolysis.

-

Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, known for promoting difficult couplings. Its solubility in organic solvents is a key advantage.[4]

-

-

Solvent System: Aprotic polar solvents are typically used. A mixture of a solvent like 1,4-dioxane, THF, or toluene with a small amount of water is common, especially when using carbonate bases, as water can aid in dissolving the base and facilitating the formation of the active boronate species.[7]

Protocol Development: A Comparative Screening Approach

To identify the optimal conditions for coupling methyl 4-amino-2-bromo-3-fluorobenzoate, a screening study is essential. The following table presents illustrative data for the coupling with 4-methoxyphenylboronic acid, demonstrating the impact of ligand and base selection on reaction yield.

Table 1: Illustrative Screening Data for Suzuki-Miyaura Coupling

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 35 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 92 |

| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 94 |

Data is illustrative and intended for comparison. Yields are highly dependent on specific reaction scale and purity of reagents.

Analysis of Results:

-

The traditional PPh₃ ligand (Entry 1) shows poor efficacy, likely due to the challenging nature of the substrate.

-

Modern biarylphosphine ligands like SPhos and XPhos (Entries 2 & 3) provide a dramatic improvement in yield, highlighting the importance of using bulky, electron-rich ligands.[8]

-

Switching to a stronger, non-nucleophilic base like K₃PO₄ in an anhydrous solvent (Entry 4) further improves the yield and may reduce reaction time.

-

Cs₂CO₃ (Entry 5) provides the highest yield, confirming its status as a highly effective base for difficult couplings.[4]

Based on this screening, a combination of Pd(OAc)₂, XPhos, and K₃PO₄ or Cs₂CO₃ represents a robust and high-yielding system.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 4-amino-2-bromo-3-fluorobenzoate with an arylboronic acid using the optimized conditions derived from our screening.

Caption: Fig 2. General Experimental Workflow.

Materials & Reagents:

-

Methyl 4-amino-2-bromo-3-fluorobenzoate (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

XPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Ethyl acetate (EtOAc), water (H₂O), brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Equipment:

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Septa, needles, and syringes

-

Inert gas line (Argon or Nitrogen) with a manifold

-

Heated stirring plate with an oil bath and temperature controller

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add methyl 4-amino-2-bromo-3-fluorobenzoate (e.g., 1.0 mmol, 248 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).

-

Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(OAc)₂ reduced to Pd black).2. Insufficiently anhydrous conditions.3. Base is not strong enough. | 1. Ensure a strictly inert atmosphere; use fresh, high-quality reagents. Consider a pre-formed Pd-ligand complex.2. Use flame-dried glassware and anhydrous, degassed solvents.3. Switch to a stronger base like Cs₂CO₃. |

| Formation of Side Products | 1. Protodeboronation: Boronic acid decomposes before coupling.2. Hydrodehalogenation: Aryl bromide is reduced.3. Ester Hydrolysis: Methyl ester is cleaved to a carboxylic acid. | 1. Use a boronic pinacol ester instead of the acid; use anhydrous conditions.2. Ensure the solvent is free of protic impurities; minimize reaction time.3. Use a non-nucleophilic base like K₃PO₄ instead of K₂CO₃/H₂O. Avoid excessive heat or prolonged reaction times. |

| Reaction Stalls | 1. Catalyst deactivation by the aniline substrate.2. Insufficient ligand loading. | 1. Increase ligand-to-palladium ratio (e.g., L:Pd of 3:1).[12] Use a more robust ligand system.2. Ensure accurate weighing of the ligand; increase loading to 5-6 mol%. |

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction . (2025). ACS Catalysis. [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . (2005). Journal of the American Chemical Society. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2025). YouTube. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Suzuki reaction - Wikipedia . Wikipedia. [Link]

-

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations . (2014). Angewandte Chemie International Edition. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . (2024). RSC Advances. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature . (2015). The Royal Society of Chemistry. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . (2024). RSC Publishing. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . (2010). Angewandte Chemie International Edition. [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction . (2019). Organic Reactions. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Methyl 4-amino-2-bromo-3-fluorobenzoate as a Versatile Scaffold for Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. This guide provides an in-depth exploration of Methyl 4-amino-2-bromo-3-fluorobenzoate, a highly functionalized and strategically designed building block for the synthesis of novel kinase inhibitors. We will dissect the rationale behind its design, leveraging its unique halogenation pattern and reactive handles to achieve potent and selective kinase inhibition. Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers to accelerate their drug discovery programs.

Part 1: The Scientific Rationale - Deconstructing the Scaffold

The utility of Methyl 4-amino-2-bromo-3-fluorobenzoate as a scaffold is not accidental; it is a product of rational drug design principles. Each functional group is deliberately placed to confer specific advantages in potency, selectivity, and drug-like properties.

The Privileged Core: Substituted Anilines in Kinase Inhibition

Substituted anilines are a foundational pharmacophore in a multitude of FDA-approved kinase inhibitors.[2] Their primary role is to act as a "hinge-binder." The kinase ATP-binding pocket has a conserved "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. The amino group of the aniline scaffold can mimic these interactions, providing a strong anchoring point for the inhibitor.[1][3] This fundamental interaction is the first step in achieving high-potency inhibition.

The Strategic Halogenation: Roles of Fluorine and Bromine

The specific placement of fluorine and bromine atoms on the phenyl ring is a key design feature that addresses multiple challenges in drug development.

-

Fluorine (F): The introduction of fluorine is a powerful strategy in modern medicinal chemistry.[4][5] Its high electronegativity can modulate the pKa of the nearby amino group, fine-tuning its hydrogen bonding capability with the kinase hinge.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, often used to block sites of metabolic degradation, thereby improving the pharmacokinetic profile (e.g., half-life) of the drug candidate.[6][7] This enhancement in metabolic stability can be the difference between a failed candidate and a successful drug.[6]

-

Bromine (Br): The bromine atom serves a dual purpose. Firstly, its size and lipophilicity can be exploited to make favorable hydrophobic or halogen-bond interactions within the ATP binding site, potentially increasing binding affinity and selectivity.[8] Secondly, and critically from a synthetic standpoint, the aryl bromide is a versatile chemical handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9] This allows for the modular and efficient introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.

Chemical Structure and Key Features

The combination of these features makes Methyl 4-amino-2-bromo-3-fluorobenzoate a highly valuable starting material. The methyl ester provides another point for modification, such as conversion to an amide to engage with different regions of the kinase active site.

Caption: Key features of the Methyl 4-amino-2-bromo-3-fluorobenzoate scaffold.

Part 2: Application Protocols - From Synthesis to Cellular Activity

This section provides validated protocols for utilizing the scaffold to synthesize a putative kinase inhibitor and subsequently evaluate its biological activity.

Protocol 1: Synthesis of a Quinazoline-Based Inhibitor Core

The 4-anilinoquinazoline core is present in several FDA-approved EGFR inhibitors.[3][10] This protocol details a reliable method to construct this privileged core, using the scaffold's bromine atom as a key reaction handle for a Suzuki coupling reaction.

Caption: Synthetic workflow for a quinazoline-based kinase inhibitor.

Objective: To synthesize a 4-amino-quinazoline derivative as a core structure for a potential kinase inhibitor.

Materials:

-

Methyl 4-amino-2-bromo-3-fluorobenzoate

-

Formamidine acetate

-

(4-methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

2-Methoxyethanol

-

Toluene

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Cyclization to form the Quinazolinone:

-

To a round-bottom flask, add Methyl 4-amino-2-bromo-3-fluorobenzoate (1.0 eq) and formamidine acetate (3.0 eq).

-

Add 2-methoxyethanol as the solvent (approx. 0.2 M concentration).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Add water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the 7-bromo-8-fluoroquinazolin-4(3H)-one intermediate.

-

-

Chlorination of the Quinazolinone:

-

Suspend the quinazolinone intermediate (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq).

-

Add a catalytic amount of dimethylformamide (DMF) (approx. 1-2 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction is complete (monitored by LC-MS).

-

Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

-

Co-evaporate with toluene twice to remove residual SOCl₂, yielding the crude 4-chloro-7-bromo-8-fluoroquinazoline. Use this intermediate directly in the next step.

-

-

Suzuki Coupling Reaction:

-

To a new flask, add the crude chloroquinazoline (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Add Palladium(II) acetate (0.05 eq) and SPhos (0.10 eq).

-

De-gas the flask by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

-

Add a de-gassed mixture of toluene and water (e.g., 4:1 ratio) as the solvent.

-

Heat the reaction to 90-100 °C and stir for 4-8 hours. Monitor by LC-MS.

-

Once complete, cool to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) to obtain the final product.

-

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a homogenous, luminescence-based assay to determine the IC₅₀ value of a test compound against a target kinase.[11] The ADP-Glo™ Kinase Assay is a common choice that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR2)

-

Kinase-specific substrate peptide

-

Synthesized inhibitor compound (test compound)

-

ATP (Adenosine triphosphate)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase assay buffer (specific to the kinase of interest)

-

White, opaque 384-well assay plates

-

Luminometer plate reader

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO. For a 10-point curve, a 3-fold dilution series is common (e.g., starting from 1 mM down to 50 nM).

-

-

Assay Plate Setup:

-

In a 384-well plate, add a small volume (e.g., 25 nL) of each compound dilution from the series. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in kinase assay buffer.

-

Add 2.5 µL of this solution to each well of the assay plate.

-

Prepare a 2X ATP solution in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism).

-

Data Presentation:

| Compound Conc. (nM) | Luminescence (RLU) | % Inhibition |

| 10000 | 15,234 | 92.1 |

| 3333 | 21,876 | 88.7 |

| 1111 | 45,678 | 76.5 |

| 370 | 98,765 | 49.6 |

| 123 | 154,321 | 21.2 |

| 41 | 189,543 | 3.1 |

| 0 (Control) | 195,678 | 0.0 |

Protocol 3: Cell-Based Proliferation Assay

Cell-based assays are crucial for confirming that an inhibitor is active in a physiological context, able to cross the cell membrane, and engage its target to produce a biological effect.[13][14][15] The MTT assay is a classic colorimetric method to assess the antiproliferative effects of a compound.[12]

Objective: To assess the antiproliferative effect (GI₅₀) of the test compound on a cancer cell line dependent on the targeted kinase.

Materials:

-

Cancer cell line (e.g., A431 for EGFR, HUVEC for VEGFR2)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader (absorbance)

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a pre-determined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.

-

Allow the cells to adhere and grow overnight in a humidified incubator (37 °C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-treated (e.g., 0.1% DMSO) control wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

-

Determine the GI₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting the data in a dose-response curve.

-

Caption: Inhibition of an RTK pathway by an ATP-competitive inhibitor.

Part 3: References

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][11]

-

Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link][16]

-

INiTS. (2020). Cell-based test for kinase inhibitors. [Link][13]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link][17]

-

Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link][14]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link][18]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][19]

-

Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link][15]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link][4]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link][7]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link][5]

-

Bentham Science Publisher. (n.d.). Roles of Fluorine in Drug Design and Drug Action. [Link][8]

-

PubMed. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. [Link][20]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link][2]

-

PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link][21]

-

D'Souza, C., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. [Link][10]

-

National Center for Biotechnology Information. (2009). 99mTc-Labeled imine 6-(pyridine-2-methylimine)-4-[(3-bromophenyl)amino]quinazoline. [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 99mTc-Labeled imine 6-(pyridine-2-methylimine)-4-[(3-bromophenyl)amino]quinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Methyl 4-amino-5-bromo-2-fluorobenzoate | 1427372-46-0 | Benchchem [benchchem.com]

- 10. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. inits.at [inits.at]

- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 16. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility issues of methyl 4-amino-2-bromo-3-fluorobenzoate in DMSO and Methanol

Technical Support Center: Methyl 4-amino-2-bromo-3-fluorobenzoate

Welcome to the technical support guide for handling methyl 4-amino-2-bromo-3-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of methyl 4-amino-2-bromo-3-fluorobenzoate.

Q1: I'm having trouble dissolving methyl 4-amino-2-bromo-3-fluorobenzoate in pure DMSO at room temperature. Isn't DMSO a "universal solvent"?

A1: While DMSO is an exceptionally versatile and powerful polar aprotic solvent, "universal" does not mean instantaneous or infinitely soluble for every compound.[[“]][2] Methyl 4-amino-2-bromo-3-fluorobenzoate is a crystalline solid, and the energy required to break its crystal lattice structure can be significant. Strong intermolecular forces, such as hydrogen bonding from the amine (-NH2) group and dipole-dipole interactions from the ester, bromo, and fluoro groups, hold the molecules together tightly. The solvent must overcome these forces, and at room temperature, the dissolution kinetics may be very slow.

Q2: My compound seems to dissolve better in Methanol than in DMSO initially, but then crashes out. Why does this happen?

A2: This phenomenon, known as supersaturation, can occur due to the different nature of interactions with each solvent. Methanol is a polar protic solvent, meaning it can donate and accept hydrogen bonds, similar to the amine group on your compound.[3][4] This can lead to rapid initial solvation. However, the overall molecule has significant non-polar character from the benzene ring. If the concentration is high, the less favorable interactions with the aromatic system can cause the compound to precipitate out of the methanol solution over time as it reaches a more stable, lower-energy state. DMSO, being aprotic, is a strong hydrogen bond acceptor but not a donor, leading to a different, potentially slower, but often more stable solvation process for complex molecules.[5][6]

Q3: Is it safe to heat my solution to improve solubility? What are the risks?

A3: Gentle heating is a standard and often effective technique to increase both the rate and extent of solubility. However, it must be done with caution. The primary risk is thermal degradation of the compound, especially given the presence of reactive functional groups. We recommend a controlled, gentle warming approach, typically not exceeding 40-50°C. Always monitor for color changes, which could indicate decomposition. A short heating time is preferable.

Q4: How do the bromine and fluorine atoms on the benzene ring influence the compound's solubility?

A4: The halogen substituents have a complex and dual influence.

-

Polarity: Both fluorine and bromine are highly electronegative, which increases the polarity of the molecule and should theoretically enhance solubility in polar solvents.

-

Intermolecular Interactions: Bromine, being larger and more polarizable than fluorine, can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms (like the oxygen in DMSO or Methanol).[7] This can either aid or hinder solubility depending on whether it promotes solvent interaction or self-association.

-

Crystal Packing: These halogens significantly influence how the molecules pack in a solid state, potentially leading to a very stable crystal lattice that is difficult to dissolve.[8]

Part 2: Understanding the Science of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a balance of intermolecular forces between the solute and the solvent.[9]

Molecular Structure Analysis

Methyl 4-amino-2-bromo-3-fluorobenzoate possesses several key functional groups that dictate its solubility profile:

-

Polar Groups: The primary amine (-NH2), methyl ester (-COOCH3), and fluoro (-F) groups are polar and capable of engaging in hydrogen bonding and dipole-dipole interactions.

-

Halogen Group: The bromo (-Br) group is polarizable and can form halogen bonds.[7]

-

Non-polar Region: The aromatic benzene ring is hydrophobic and prefers to interact with non-polar environments.

Successful dissolution requires a solvent that can effectively interact with all these competing regions.

Solvent Properties

| Solvent | Type | Key Characteristics | Interaction with Solute |

| DMSO | Polar Aprotic | High dielectric constant, strong hydrogen bond acceptor.[5][6] | Excellent at solvating polar parts of the molecule, particularly by accepting hydrogen bonds from the -NH2 group. Its methyl groups offer some interaction with the non-polar ring.[9] |

| Methanol | Polar Protic | Can both donate and accept hydrogen bonds.[3] | Can form strong hydrogen bonds with the -NH2 and ester groups. However, its small size and strong self-association may be less effective at disrupting the solute's crystal lattice.[4] |

The challenge arises from finding a thermodynamic sweet spot where the energy gained from solute-solvent interactions is sufficient to overcome both the solute-solute (crystal lattice) and solvent-solvent interactions.

Part 3: Troubleshooting Workflow & Protocols

Follow this systematic guide to effectively dissolve your compound. Start with the least harsh method and proceed as necessary.

Troubleshooting Decision Pathway

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution at Room Temperature

-

Weigh the desired amount of methyl 4-amino-2-bromo-3-fluorobenzoate into a suitable vial.

-

Add the calculated volume of solvent (DMSO or Methanol) to reach the target concentration.

-

Secure the vial cap.

-

Vortex vigorously for 2-3 minutes.

-

If a vortex mixer is unavailable, place a magnetic stir bar in the vial and stir at a moderate speed for 15-20 minutes.

-

Visually inspect for any undissolved particulate matter against a dark background.

Protocol 2: Enhanced Dissolution with Gentle Heat

Rationale: Increasing the kinetic energy of the system can help overcome the activation energy barrier for dissolution.

-

Follow steps 1-3 from Protocol 1.

-

Place the vial in a water bath or heating block pre-set to 35-40°C . Caution: Do not exceed 50°C to minimize the risk of compound degradation.

-

While heating, continue to agitate the solution either by periodic vortexing (every 2-3 minutes) or continuous magnetic stirring.

-

After 5-10 minutes, remove the vial from the heat source.

-

Allow the solution to cool to room temperature. It is critical to check for precipitation upon cooling. A stable solution should remain clear.

Protocol 3: Aided Dissolution by Sonication

Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which act as a powerful physical force to break apart solid aggregates and enhance solvent penetration into the crystal lattice.

-

Prepare the sample as described in Protocol 1 (Steps 1-3).

-

Place the sealed vial into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

-

Sonicate for 10-15 minutes. The sonication bath may warm slightly; this is generally acceptable.

-

After sonication, visually inspect the solution for clarity. If needed, a brief vortex can help homogenize the sample.

Visualizing Solute-Solvent Interactions

Caption: Key intermolecular forces between the solute and solvents.

References

- Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?

- Oreate AI Blog. (2025). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- gChem. (n.d.). DMSO.

- Oreate AI Blog. (2026). Understanding the Polarity Index of Methanol: A Key to Solvent Behavior.

- ScienceDirect. (2026). Polar solvent: Significance and symbolism.

- Quora. (2016). Is methanol considered polar or nonpolar?

- Sigma-Aldrich. (n.d.). Methanol.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Queen's University. (2023). Solubility of Organic Compounds.

- NIH. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.

- ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- NIH. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.

- RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.

Sources

- 1. consensus.app [consensus.app]

- 2. gchemglobal.com [gchemglobal.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. quora.com [quora.com]

- 5. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Purification of Methyl 4-amino-2-bromo-3-fluorobenzoate

This guide provides in-depth technical support for the purification of methyl 4-amino-2-bromo-3-fluorobenzoate via column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this specific separation. The content is structured to address common problems through a troubleshooting and FAQ format, grounded in established chromatographic principles.

Understanding the Molecule: Key Challenges

Methyl 4-amino-2-bromo-3-fluorobenzoate is a substituted aniline derivative. Its purification on standard silica gel presents a unique set of challenges primarily due to the chemical nature of its functional groups:

-

Basic Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes the primary amine group basic. This group can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction is a primary cause of significant peak tailing, irreversible adsorption, and potential sample degradation.[3][4]

-

Polarity: The presence of the amino, ester, and two different halogen (bromo and fluoro) substituents makes the molecule quite polar. This requires a relatively polar mobile phase for elution, which can sometimes reduce the separation selectivity between the target compound and polar impurities.

-

Halogen Substituents: The bromine and fluorine atoms can participate in dipole-dipole interactions, which can influence their retention behavior on the stationary phase.[5]

This guide will walk you through a robust purification protocol and provide solutions to overcome these inherent challenges.

Core Experimental Protocol: A Starting Point

This protocol outlines a standard approach for the purification. Subsequent sections will address how to modify this procedure when problems arise.

Step 1: Thin-Layer Chromatography (TLC) Method Development

Before attempting a column, always optimize the separation on a TLC plate. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.

-

Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Test Solvent Systems: Spot the solution on silica gel TLC plates and develop them in different solvent systems. A good starting point is a mixture of a non-polar and a polar solvent.

-

Add a Basic Modifier: Due to the basicity of the amino group, peak tailing is expected. To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1]

-

Evaluate Rf: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Aim for an Rf of ~0.3.

Table 1: Recommended TLC Solvent Systems (to be used with 0.5-1% Triethylamine)

| Solvent System (v/v) | Polarity | Typical Application |

| Hexane : Ethyl Acetate (e.g., 7:3) | Low to Medium | Good starting point for separating moderately polar compounds from non-polar impurities. |

| Dichloromethane : Methanol (e.g., 98:2) | Medium to High | Useful if the compound is too polar for Hex/EtOAc systems. Methanol is a strong polar solvent. |

| Toluene : Acetone (e.g., 8:2) | Medium | Offers different selectivity compared to ester or alcohol-based systems. |

Step 2: Column Preparation and Sample Loading

-

Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel weight to crude compound weight.

-

Pack the Column: Use the "slurry packing" method. Mix silica gel with the initial, least polar mobile phase to form a homogenous slurry. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles or cracks form.

-

Equilibrate: Run 2-3 column volumes (CV) of the mobile phase through the packed column to ensure it is fully equilibrated.

-

Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

Step 3: Elution and Fraction Collection

-

Begin Elution: Start eluting with the solvent system determined by TLC. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.[6]

-

Collect Fractions: Collect fractions of a consistent volume.

-

Monitor Elution: Monitor the fractions by TLC to identify which ones contain the purified product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the experiment.

Q1: My compound is streaking badly and tailing down the column, resulting in poor separation and low yield. What's happening and how do I fix it?

A1: This is the most common problem for basic amines like yours. The tailing is caused by the strong interaction between the basic amine and acidic silanol groups on the silica surface.[3][7][8] The compound "sticks" to the silica and elutes slowly and unevenly.

Solutions:

-

Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent mixture (e.g., for 500 mL of eluent, add 2.5-5 mL of TEA).[1] Equilibrate the column with this modified solvent before loading your sample. The modifier acts as a competing base, binding to the silanol groups and allowing your compound to travel through the column more uniformly.[7][9]

-

Switch to a Deactivated Stationary Phase: If adding a modifier is insufficient or undesirable, use a different stationary phase.

-

Amine-functionalized Silica (NH₂-Silica): This is an excellent choice as the surface is already basic, which repels the basic analyte and prevents strong ionic interactions, leading to symmetrical peaks.[2][4]

-

Deactivated Silica: Use silica gel that has been "end-capped" to reduce the number of free silanol groups.

-

Alumina (Basic or Neutral): Alumina can be an alternative to silica. For your compound, basic or neutral alumina would be appropriate.

-

Q2: My compound seems to be stuck at the top of the column and won't elute, even with a very polar solvent system. What should I do?

A2: This suggests either irreversible binding to the silica or that your mobile phase is not strong enough.

Solutions:

-

Check for Degradation: First, rule out on-column degradation (see Q4).

-

Increase Mobile Phase Polarity Drastically: If your compound is stable, you may need a much stronger solvent. If you are using a Hexane/EtOAc system, switch to a Dichloromethane/Methanol gradient. Methanol is a very polar solvent that can disrupt the strong interactions (like hydrogen bonding) between your compound and the silica.

-

Add an Acid or Base (with caution):

-

If you haven't already, add a basic modifier like TEA. This is often the key to eluting basic compounds.

-

In some rare cases for zwitterionic compounds, adding a small amount of acetic acid (0.5-1%) can help by protonating the amine, but this may increase its polarity further. This should be tested carefully on TLC first.[10]

-

-

Perform a "Column Flush": If all else fails and you just want to recover your material, flush the column with a very strong solvent system, such as 5-10% methanol in dichloromethane containing 1% ammonium hydroxide. This will likely elute everything remaining on the column. The resulting mixture will not be pure but may allow you to recover your compound for a second purification attempt under different conditions.

Q3: I can see two spots on TLC that are very close together. How can I improve the separation (resolution)?

A3: Improving resolution requires optimizing the "selectivity" of your chromatographic system. This is influenced by the stationary and mobile phases.[11]

Solutions:

-